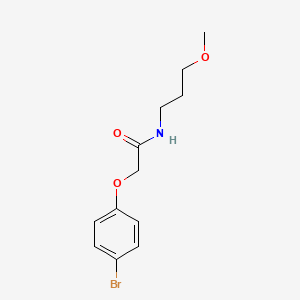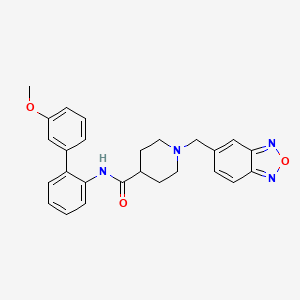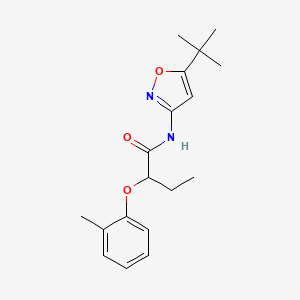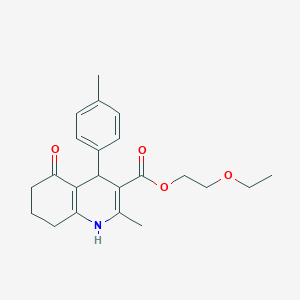
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents. It is a derivative of acetamide and is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process that causes the cells to self-destruct.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have various biochemical and physiological effects. In animal studies, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to reduce inflammation and pain. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been shown to have antioxidant properties, which may help protect cells from damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is also soluble in organic solvents, which makes it easy to work with in the lab. However, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has some limitations for lab experiments. It is a toxic compound that can be harmful if not handled properly. In addition, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is not very water-soluble, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be further investigated for its potential use as an anti-inflammatory, analgesic, and anticancer agent. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be used as a building block for the synthesis of new polymers and materials with unique properties. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide could be studied further for its potential use as a herbicide. Overall, the study of 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has the potential to lead to the development of new drugs, materials, and agricultural products.
Métodos De Síntesis
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide is synthesized through a multi-step process that involves the reaction of 4-bromophenol with 3-methoxypropylamine to form 2-(4-bromophenoxy)-N-(3-methoxypropyl)aniline. The aniline is then reacted with acetic anhydride to form the final product, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been investigated for its anti-inflammatory, analgesic, and anticancer properties. In material science, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been used as a building block for the synthesis of various polymers and materials. In agriculture, 2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide has been studied for its potential use as a herbicide.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c1-16-8-2-7-14-12(15)9-17-11-5-3-10(13)4-6-11/h3-6H,2,7-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDWTSNVOQWPFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(3-methoxypropyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)


![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)

![2-[(5-isoquinolinyloxy)methyl]-N-(3-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5143576.png)
![diphenyl [(diethylamino)carbonyl]amidophosphate](/img/structure/B5143581.png)
![4-[(difluoromethyl)thio]-4'-(4-pentylcyclohexyl)biphenyl](/img/structure/B5143585.png)
![N-(2-cyanophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5143586.png)
![N~2~-benzyl-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5143594.png)